molecular formula C21H12Cl3N3 B3258683 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine CAS No. 307929-35-7

2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine

Cat. No. B3258683
CAS RN: 307929-35-7
M. Wt: 412.7 g/mol
InChI Key: WZYARQBERBTBKY-UHFFFAOYSA-N
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Description

2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine, commonly known as Cyanuric Chloride (CC), is a white crystalline compound with a molecular formula of C9H3Cl3N3. It is widely used in the chemical industry as a precursor for the synthesis of various chemical compounds, including dyes, pesticides, and pharmaceuticals. CC is a versatile reagent due to its high reactivity towards nucleophiles, and it has been extensively studied for its synthetic applications and biological properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine is not fully understood. However, it is known to react with nucleophiles, such as amines and alcohols, to form stable adducts. 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine has also been shown to react with DNA, leading to DNA damage and cell death. The exact mechanism by which 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine exerts its biological effects is still under investigation.
Biochemical and Physiological Effects:
2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated for its antiviral activity against several viruses, including HIV, influenza, and herpes simplex virus. 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine has been shown to inhibit the replication of these viruses by interfering with their DNA synthesis.

Advantages and Limitations for Lab Experiments

2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine is a versatile reagent that can be used in a wide range of synthetic applications. It is highly reactive towards nucleophiles, making it an excellent building block for the synthesis of various chemical compounds. However, 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine is also highly toxic and can cause severe irritation to the skin and eyes. It should be handled with care in the laboratory, and appropriate safety measures should be taken to minimize the risk of exposure.

Future Directions

Several areas of research have been identified for 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine. One area is the development of new synthetic methods for the preparation of 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine and its derivatives. Another area is the investigation of the biological properties of 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine, including its potential as an anticancer agent. 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine has also been investigated for its potential as a diagnostic tool for the detection of viral infections. Further research is needed to fully understand the mechanism of action of 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine and its potential applications in the chemical and pharmaceutical industries.

Scientific Research Applications

2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine has been extensively studied for its synthetic applications in the chemical industry. It is used as a building block for the synthesis of various chemical compounds, including dyes, pesticides, and pharmaceuticals. 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine has also been investigated for its biological properties, and it has been shown to exhibit antimicrobial, antiviral, and anticancer activities.

properties

IUPAC Name

2,4,6-tris(3-chlorophenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYARQBERBTBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272975
Record name 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine

CAS RN

307929-35-7
Record name 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307929-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(3-chlorophenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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